L-thyronine

Übersicht

Beschreibung

L-Thyronin, auch bekannt als 3,5,3’,5’-Tetraiod-L-thyronin, ist eine synthetische Form des Schilddrüsenhormons Thyroxin. Es ist ein lebenswichtiges Hormon, das von der Schilddrüse produziert wird und eine bedeutende Rolle bei der Regulierung des Stoffwechsels, des Wachstums und der Entwicklung spielt. L-Thyronin wird oft zur Behandlung von Schilddrüsenhormonmangel und bestimmten Arten von Schilddrüsentumoren eingesetzt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: L-Thyronin kann über verschiedene chemische Routen synthetisiert werden. Ein häufiges Verfahren umfasst die Jodierung von Tyrosinresten an Thyreoglobulin, einem großen Glykoprotein, das in der Schilddrüse produziert wird. Der Jodierungsprozess wird durch das Enzym Thyreoperoxidase katalysiert, das die Aufnahme von Jod in die Tyrosinreste erleichtert, um Monoiodothyrosin und Diiodothyrosin zu bilden. Diese Zwischenprodukte kuppeln dann zu L-Thyronin .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird L-Thyronin durch eine Reihe chemischer Reaktionen hergestellt, die die Jodierung von Tyrosinderivaten beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Jod und Jodidsalzen unter kontrollierten Bedingungen, um die präzise Einarbeitung von Jodatomen in die Tyrosinstruktur zu gewährleisten. Das Endprodukt wird durch Kristallisation und andere Trennverfahren gereinigt, um hochreines L-Thyronin zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Thyronin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: L-Thyronin kann zu Dehydrothyronin oxidiert werden.

Reduktion: Es kann zu Diiodothyronin reduziert werden.

Substitution: Halogensubstitutionsreaktionen können auftreten und zur Bildung verschiedener jodierter Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Jod oder Brom in Gegenwart von Katalysatoren.

Hauptprodukte:

Oxidation: Dehydrothyronin.

Reduktion: Diiodothyronin.

Substitution: Verschiedene jodierte Derivate.

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

L-thyronine plays a crucial role in metabolic processes. Research has demonstrated that T3 enhances lipid metabolism by promoting both lipid catabolism and lipogenesis. In a study involving high-fat diet-induced rats, T3 administration improved hepatic lipid accumulation by increasing lipid mobilization and beta-oxidation, thereby preventing adiposity and weight gain .

Table 1: Effects of T3 on Metabolic Parameters

| Parameter | Effect of T3 |

|---|---|

| Lipid Catabolism | Increased |

| Lipogenesis | Increased |

| Body Weight Gain | Prevented |

| Hepatic Beta-Oxidation | Enhanced |

Cardiovascular Applications

This compound is essential for cardiac health. It has been shown to promote the maturation of cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs), which is critical for regenerative medicine and disease modeling . Furthermore, T3 has been associated with improved cardiac function in patients with heart failure, highlighting its potential therapeutic role in cardiovascular diseases.

Cancer Research

Recent studies have explored the pro-apoptotic effects of this compound on cancer cells. For instance, T3 induced apoptosis in MCF-7 breast cancer cells by downregulating the SMP30 gene expression, suggesting a novel approach for cancer therapy . This mechanism underlines the potential of this compound as an adjunctive treatment in oncology.

Table 2: Effects of this compound on Cancer Cells

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Breast Cancer (MCF-7) | Induces apoptosis via SMP30 downregulation | Decreased cell viability |

Impact on Energy Expenditure

This compound derivatives, such as 3,5-diiodo-L-thyronine (T2), have gained attention for their ability to stimulate energy expenditure and combat obesity-related metabolic disorders. Studies indicate that T2 can enhance mitochondrial respiration rates and fatty acid oxidation in liver and skeletal muscle tissues . This suggests that T2 could be beneficial in managing conditions like insulin resistance and hypertriglyceridemia.

Inflammation and Adipose Tissue

This compound's effects extend to modulating inflammation and adipose tissue dynamics. Research indicates that T2 can counteract adverse effects associated with high-fat diets by improving inflammatory markers and reducing oxidative stress . This property makes it a candidate for therapeutic strategies aimed at metabolic syndrome management.

Table 3: Summary of this compound Effects on Inflammation

| Condition | Effect of T2 |

|---|---|

| High-Fat Diet | Reduced inflammation |

| Oxidative Stress | Decreased DNA damage |

Therapeutic Implications

The diverse applications of this compound highlight its potential as a therapeutic agent across various domains:

- Metabolic Disorders : As an adjunct therapy in obesity management.

- Cardiovascular Health : For enhancing cardiac function and maturation of heart cells.

- Oncology : As a potential treatment modality for specific cancers.

- Inflammatory Conditions : To mitigate obesity-related inflammation.

Wirkmechanismus

L-Thyronine exerts its effects by binding to thyroid hormone receptors in the nucleus of target cells. This binding activates the transcription of specific genes involved in metabolism, growth, and development. The hormone-receptor complex interacts with thyroid hormone response elements on DNA, leading to the modulation of gene expression. This compound also influences cellular respiration and energy metabolism by affecting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

3,5,3’-triiodo-L-thyronine (T3): The active form of thyroid hormone with higher potency than L-Thyronine.

Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.

Diiodothyronine (T2): A metabolite of this compound with distinct biological activities

Uniqueness of this compound: this compound is unique due to its role as a prohormone that is converted to the more active form, 3,5,3’-triiodo-L-thyronine (T3), in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in different tissues, making this compound an essential component of thyroid hormone replacement therapies .

Biologische Aktivität

L-thyronine, commonly known as liothyronine (LT3) , is a synthetic form of the thyroid hormone triiodothyronine (T3). It plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects primarily through binding to thyroid hormone receptors (TRs) located in various tissues. These receptors modulate gene expression related to metabolism, energy expenditure, and cell differentiation. Research indicates that this compound has a more rapid onset of action compared to its prohormone T4 (thyroxine), making it particularly effective in certain clinical scenarios.

Pharmacological Effects

- Metabolic Regulation : this compound enhances metabolic rate by increasing basal metabolic activity and promoting glucose utilization. Studies have shown that LT3 treatment can significantly improve glucose metabolism in cardiomyoblasts, indicating its role in cardiac energy regulation .

- Quality of Life Improvement : A clinical study demonstrated that women with residual hypothyroid symptoms on LT4 monotherapy experienced significant improvements in quality of life after switching to LT3. The ThyPRO questionnaire revealed marked reductions in tiredness and cognitive complaints after 12 weeks of LT3 treatment compared to LT4 .

- Weight Management : this compound has been studied for its effects on body composition and weight management. In animal models, administration of LT3 has been associated with reduced fat mass and increased lean mass without the undesirable side effects commonly seen with T3 treatment .

Case Study 1: Quality of Life Enhancement

A crossover study involving 59 female patients assessed the impact of LT3 versus LT4 on quality of life. After 12 weeks of treatment with LT3, significant improvements were noted across multiple domains including physical and mental health, with a marked decrease in fatigue levels (mean reduction of -21 ± 26; P<0.0001) and cognitive complaints (mean reduction of -20 ± 20; P<0.0001) compared to baseline measurements .

Case Study 2: Metabolic Effects

In a rat model, administration of this compound at doses of 0.25 µg/g body weight for four weeks resulted in significant changes in mitochondrial activities, enhancing fatty acid oxidation while decreasing hepatic lipid accumulation. This study highlighted LT3's potential as a metabolism inducer without inducing T3-related side effects such as tachycardia .

Table 1: Summary of Clinical Outcomes from Liothyronine Treatment

Eigenschaften

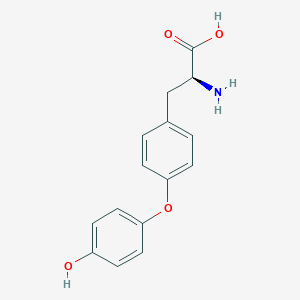

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318222 | |

| Record name | L-Thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1596-67-4 | |

| Record name | L-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 °C | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.